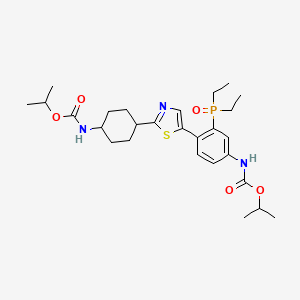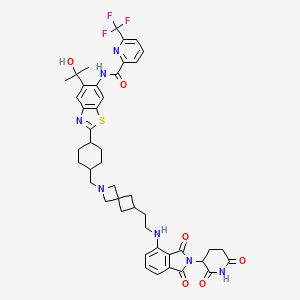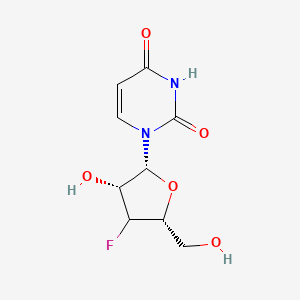
Oxytocin antiparallel dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin antiparallel dimer is a synthetic compound derived from the naturally occurring neuropeptide oxytocin. Oxytocin is known for its role in social bonding, childbirth, and lactation. The dimerization of oxytocin, particularly in an antiparallel orientation, has been explored to modulate its pharmacological properties and enhance its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin antiparallel dimer involves the regioselective formation of disulfide bonds between two oxytocin molecules. The process typically includes the following steps:
Monomeric Peptide Synthesis: The individual oxytocin peptides are synthesized using solid-phase peptide synthesis techniques.
Dimerization: The monomeric peptides are then subjected to oxidative conditions to form disulfide bonds, resulting in the dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Oxytocin antiparallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds during dimerization.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific amino acid residues to alter its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products:
Oxidation: Formation of the dimer with disulfide bonds.
Reduction: Reversion to monomeric oxytocin.
Substitution: Modified oxytocin dimers with altered pharmacological properties.
Scientific Research Applications
Oxytocin antiparallel dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide dimerization and disulfide bond formation.
Biology: Investigated for its role in modulating social behaviors and physiological functions.
Medicine: Explored for therapeutic potential in conditions such as anxiety, depression, and autism spectrum disorders.
Mechanism of Action
The mechanism of action of oxytocin antiparallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. This results in various physiological and behavioral effects, such as social bonding, stress regulation, and pain modulation .
Comparison with Similar Compounds
Vasopressin Antiparallel Dimer: Similar in structure and function, but primarily involved in water retention and blood pressure regulation.
Oxytocin Parallel Dimer: Differently oriented dimer with distinct pharmacological properties.
Modified Oxytocin Dimers: Various derivatives with specific amino acid substitutions to enhance or alter their effects
Uniqueness: Oxytocin antiparallel dimer is unique due to its specific orientation, which influences its interaction with receptors and subsequent pharmacological effects. This orientation can result in different therapeutic potentials compared to other dimers and monomeric oxytocin .
Properties
Molecular Formula |
C86H132N24O24S4 |
|---|---|
Molecular Weight |
2014.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChI Key |
SBLVMJOXVMBHCL-AQFNFDSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


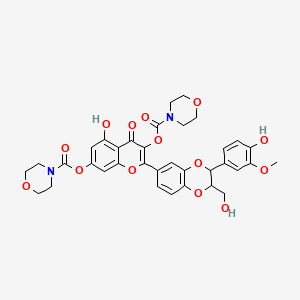
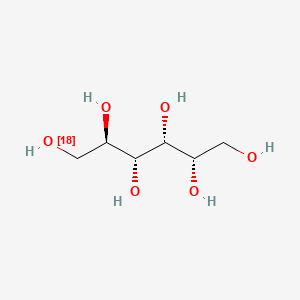

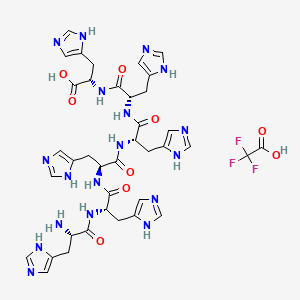
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
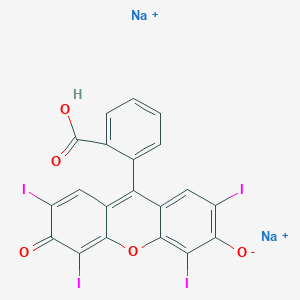

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
